molecular formula C8H11F3O2 B2621481 3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2229161-50-4

3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2621481
CAS No.: 2229161-50-4
M. Wt: 196.169
InChI Key: VZRKXLVQOHACJO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cycloalkane derivative with a trifluoromethyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-(trifluoromethyl)cyclobutanone with a suitable carboxylating agent .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, influencing its binding affinity and activity in various biological and chemical processes .

Comparison with Similar Compounds

  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
  • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

Comparison: Compared to similar compounds, 3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-7(2)3-4(6(12)13)5(7)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRKXLVQOHACJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1C(F)(F)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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